AS-605240

Description

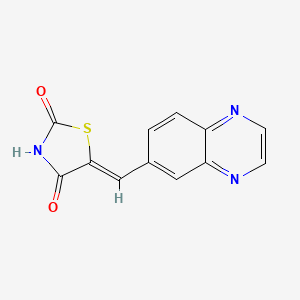

Structure

3D Structure

Properties

IUPAC Name |

(5Z)-5-(quinoxalin-6-ylmethylidene)-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7N3O2S/c16-11-10(18-12(17)15-11)6-7-1-2-8-9(5-7)14-4-3-13-8/h1-6H,(H,15,16,17)/b10-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQWZFLMPDUSYGV-POHAHGRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN=C2C=C1C=C3C(=O)NC(=O)S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=NC=CN=C2C=C1/C=C\3/C(=O)NC(=O)S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401018492 | |

| Record name | (5Z)-5-(6-Quinoxalinylmethylene)-2,4-thiazolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401018492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1287651-14-2, 648450-29-7 | |

| Record name | (5Z)-5-(6-Quinoxalinylmethylene)-2,4-thiazolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401018492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AS605240 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

AS-605240 mechanism of action as a selective PI3Kgamma inhibitor

AS-605240: Mechanism of Action & Technical Guide for Selective PI3K Inhibition

Executive Summary

AS-605240 is a potent, orally active, small-molecule inhibitor targeting Phosphoinositide 3-kinase gamma (PI3K

| Parameter | Technical Specification |

| Chemical Name | 5-(6-Quinoxalinylmethylene)-2,4-thiazolidinedione |

| Primary Target | PI3K |

| Potency (IC | 8 nM (Recombinant human PI3K |

| Binding Mode | ATP-Competitive |

| PDB Accession | 2A5U (Crystal structure of human PI3K |

| Key Application | Autoimmune disease models (RA, SLE), Pulmonary Fibrosis, Oncology |

Molecular Mechanism of Action

Structural Basis of Inhibition

AS-605240 functions as an ATP-competitive inhibitor .[3] It binds to the ATP-binding pocket of the p110

-

Crystal Structure Evidence (PDB: 2A5U): Structural analysis reveals that the thiazolidinedione core mimics the adenine ring of ATP, forming critical hydrogen bonds with the hinge region of the kinase (specifically Val882 ).

-

Selectivity Logic: The quinoxaline moiety extends into the affinity pocket, exploiting subtle structural differences between the p110

isoform and Class IA isoforms (p110

Signaling Pathway Interference

PI3K

Mechanism:

-

Chemokines (e.g., C5a, MCP-1) bind GPCRs on leukocytes.

-

G

subunits dissociate and bind the p101 regulatory subunit of PI3K -

AS-605240 blocks the catalytic p110

subunit from phosphorylating PIP2 to PIP3. -

Result: Recruitment of PH-domain proteins (Akt/PKB) to the membrane is abolished, halting chemotaxis and superoxide production.

Figure 1: Mechanism of AS-605240 interference in GPCR-mediated PI3K

Experimental Validation & Protocols

Isoform Selectivity Profile

The following IC

| Isoform | IC | Selectivity Fold (vs |

| PI3K | 8 | 1x (Target) |

| PI3K | 60 | 7.5x |

| PI3K | 270 | 33x |

| PI3K | 300 | 37x |

Protocol: Cell-Based Selectivity Assay (GPCR vs. RTK)

Objective: To validate PI3K

Materials:

-

Cell Line: RAW264.7 (Murine Macrophages) or BMDMs.

-

Reagents: AS-605240 (dissolved in DMSO), Recombinant Mouse C5a, Recombinant Mouse CSF-1.

-

Readout: Western Blot (pAkt Ser473).

Step-by-Step Methodology:

-

Seeding: Plate RAW264.7 cells at

cells/well in 6-well plates. Allow adherence for 24h. -

Starvation (Critical): Wash cells 2x with PBS. Incubate in serum-free DMEM for 4 hours. Why: This reduces basal Akt phosphorylation to near-zero.

-

Inhibitor Treatment: Add AS-605240 at graded concentrations (e.g., 10 nM, 100 nM, 1

M). Include a DMSO vehicle control. Incubate for 30 minutes at 37°C. -

Stimulation:

-

Group A (GPCR): Stimulate with C5a (10 nM) for 2 minutes.

-

Group B (RTK Control): Stimulate with CSF-1 (10 ng/mL) for 2 minutes.

-

-

Lysis: Immediately aspirate media and lyse in ice-cold RIPA buffer containing phosphatase inhibitors (Na

VO -

Analysis: Perform SDS-PAGE and Western Blotting for pAkt (Ser473) and Total Akt.

Expected Result: AS-605240 should potently inhibit C5a-induced pAkt (IC

Figure 2: Experimental workflow for validating PI3K

Therapeutic Implications

AS-605240 has demonstrated efficacy in multiple in vivo models, validating PI3K

-

Rheumatoid Arthritis (RA):

-

Systemic Lupus Erythematosus (SLE):

-

Model: MRL/lpr mice.

-

Outcome: Extended lifespan and reduced glomerulonephritis by suppressing autoreactive T-cell activation.

-

-

Pulmonary Fibrosis:

-

Model: Bleomycin-induced fibrosis.

-

Mechanism: Reduction of leukocyte infiltration into the lung interstitium and decreased collagen deposition.

-

References

-

Camps, M. et al. (2005).[4][7] Blockade of PI3Kgamma suppresses joint inflammation and damage in mouse models of rheumatoid arthritis.[1][4][5][7] Nature Medicine, 11(9), 936-943.[7]

-

Rommel, C. et al. (2007). PI3K delta and PI3K gamma: partners in crime in inflammation in rheumatoid arthritis and beyond? Nature Reviews Immunology, 7(3), 191-201.

-

Barber, D.F. et al. (2005). PI3Kgamma inhibition blocks glomerulonephritis and extends lifespan in a mouse model of systemic lupus erythematosus. Nature Medicine, 11(9), 933-935.[7]

-

RCSB Protein Data Bank. (2005). Crystal Structure of human PI3Kgamma complexed with AS605240 (Entry 2A5U).

-

Hirsch, E. et al. (2000). Central role for G protein-phosphoinositide 3-kinase gamma in inflammation. Science, 287(5455), 1049-1053.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. rcsb.org [rcsb.org]

- 6. Effects of PI3Kgamma inhibition using AS-605240 in acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

Precision Immunomodulation: AS-605240-Mediated Suppression of Autoreactive T Cells in NOD Mice

[1][2][3]

Executive Summary

This technical guide details the mechanistic role and experimental application of AS-605240 , a selective Phosphoinositide 3-kinase gamma (PI3K

Unlike broad-spectrum immunosuppressants, AS-605240 offers a precision approach by exploiting a critical signaling divergence between pathogenic effector T cells (Teff) and regulatory T cells (Tregs). This guide provides researchers with the rationale, verified protocols, and data interpretation frameworks necessary to replicate and extend these findings.

The Molecular Target: PI3K in T Cell Signaling

Class I PI3Ks are pivotal in leukocyte signaling, but the

The Signaling Divergence

The therapeutic efficacy of AS-605240 relies on the differential dependency of T cell subsets on the PI3K

-

Effector T Cells (Teff): Highly dependent on PI3K

for the phosphorylation of Akt (pAkt). High pAkt levels drive survival, proliferation, and migration into the pancreatic islets. Blockade leads to Teff suppression.[2][3] -

Regulatory T Cells (Tregs): Possess a distinct signaling plasticity. When PI3K

is inhibited, Tregs maintain viability and expand via the cAMP response element-binding (CREB) pathway.

Visualization: The Differential Mechanism

The following diagram illustrates how AS-605240 shifts the intracellular balance to favor tolerance.

Figure 1: AS-605240 blocks the PI3K

Experimental Protocols

To replicate the suppression of autoreactive T cells in NOD mice, strict adherence to dosage and timing is critical. The following protocol is derived from the seminal work of Azzi et al. and validated optimization studies.

Phase A: Reagent Preparation

-

Compound: AS-605240 (CAS: 648450-29-7).

-

Vehicle: 10% DMSO in PBS or 0.5% Carboxymethylcellulose (CMC) / 0.25% Tween-80 (for oral suspension). Note: IP injection with minimal DMSO is preferred for consistency in murine models.

-

Stock Solution: Dissolve AS-605240 in 100% DMSO to create a master stock. Dilute to working concentration immediately prior to injection to prevent precipitation.

Phase B: In Vivo Administration (Preventative Model)

| Parameter | Specification | Rationale |

| Mouse Strain | NOD/ShiLtJ (Female) | Females exhibit higher diabetes incidence (60-80%) compared to males. |

| Start Age | 10 Weeks | Corresponds to "pre-diabetic" phase where insulitis is established but overt hyperglycemia is absent. |

| Dosage | 30 mg/kg | Validated therapeutic window.[3][4][5] <10mg/kg is often sub-therapeutic; >50mg/kg risks off-target toxicity. |

| Route | Intraperitoneal (i.p.)[3][4] | Ensures rapid systemic bioavailability. |

| Frequency | Daily (q.d.) | Required due to the half-life of small molecule kinase inhibitors in rodents. |

| Duration | 7 Weeks | Sufficient to cover the critical window of beta-cell destruction. |

Phase C: Monitoring & Endpoints

-

Glycemia: Measure tail vein blood glucose weekly.

-

Diabetes Definition: Two consecutive readings >250 mg/dL.

-

-

Histology (Insulitis Score): At endpoint (Week 17-20), harvest pancreas. Fix in formalin, embed in paraffin, stain with H&E and anti-insulin.

-

Flow Cytometry (The Critical Readout):

-

Tissue: Spleen and Pancreatic Lymph Nodes (PLN).

-

Stimulation: Ex vivo stimulation with BDC2.5 mimotope or anti-CD3/CD28 is required to visualize cytokine production.

-

Workflow Visualization

The following diagram outlines the chronological workflow for testing AS-605240 efficacy.

Figure 2: Experimental timeline for evaluating AS-605240 in the NOD mouse model.

Data Interpretation & Expected Results

When analyzing the impact of AS-605240, successful suppression of autoreactive T cells is defined by specific quantitative shifts in the immune profile.

Flow Cytometry Gating Strategy

To confirm the mechanism of action, you must demonstrate the reduction of pAkt specifically in the effector population.

-

Gate 1: CD3+ CD4+ (Helper T cells).

-

Gate 2: CD25+ FoxP3+ (Tregs) vs. CD25- FoxP3- (Effectors).

-

Readout: Intracellular pAkt (Ser473).

Expected Data Profile:

| Marker | Control (Vehicle) | AS-605240 Treated | Interpretation |

| pAkt (in Teff) | High (MFI +++) | Low (MFI +) | Blockade of survival signal in pathogenic cells. |

| pAkt (in Treg) | Low/Moderate | Low (MFI +) | Tregs are less dependent on Akt for survival. |

| FoxP3+ Frequency | ~5-10% of CD4+ | Increased (~15-20%) | Relative expansion of Tregs due to selective pressure. |

| IFN- | High | Significantly Reduced | Suppression of Th1 inflammatory response. |

Histological Scoring (Insulitis)

A blinded analysis of pancreatic islets usually yields the following shift:

-

Vehicle: >60% of islets show invasive insulitis (lymphocytes penetrating the islet core).

-

Treated: >70% of islets are preserved (peri-insulitis or no infiltration), with strong insulin staining.

Translational Implications

The transition from NOD mice to human clinical application rests on the selectivity of the inhibitor.

-

Safety Profile: Pan-PI3K inhibitors (targeting

) induce severe hyperglycemia by blocking insulin signaling in the liver and muscle. AS-605240, being -

Therapeutic Window: The ability of AS-605240 to reverse new-onset diabetes in mice (not just prevent it) suggests it could be viable for patients in the "honeymoon phase" of T1D to preserve remaining beta-cell mass.

References

-

Azzi, J., et al. (2012). The novel therapeutic effect of phosphoinositide 3-kinase-gamma inhibitor AS605240 in autoimmune diabetes. Diabetes, 61(6), 1509–1518.

-

Azzi, J., et al. (2017). PI3Kgamma Deficient NOD-Mice Are Protected from Diabetes by Restoring the Balance of Regulatory to Effector-T-Cells.[6] Frontiers in Immunology.

-

[Link]

-

-

Barber, D. F., et al. (2005). PI3Kgamma inhibition blocks glomerulonephritis and extends lifespan in a mouse model of systemic lupus.

-

[Link]

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. The novel therapeutic effect of phosphoinositide 3-kinase-γ inhibitor AS605240 in autoimmune diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Novel Therapeutic Effect of Phosphoinositide 3-Kinase-γ Inhibitor AS605240 in Autoimmune Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. PI3Kγ Deficient NOD-Mice Are Protected from Diabetes by Restoring the Balance of Regulatory to Effector-T-Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Effect of AS-605240 on Akt Phosphorylation and Signaling Pathways

Executive Summary

AS-605240 is a potent, ATP-competitive inhibitor targeting the phosphoinositide 3-kinase gamma (PI3K

This specificity makes it a critical tool for dissecting inflammatory signaling in leukocytes (neutrophils, macrophages, T-cells) where PI3K

Pharmacological Profile & Selectivity

To use AS-605240 effectively, researchers must understand its therapeutic window. While selective for the

Table 1: Inhibitory Potency (IC ) Across PI3K Isoforms

| Target Isoform | Class | IC | Selectivity Ratio (vs. | Biological Context |

| PI3K | IB | 8 nM | 1x (Target) | GPCR-mediated inflammation (Chemokines) |

| PI3K | IA | 60 nM | ~7.5x | Insulin/Growth Factor signaling |

| PI3K | IA | 270 nM | ~33x | GPCR/RTK hybrid signaling |

| PI3K | IA | 300 nM | ~37x | B-cell/T-cell antigen receptor signaling |

Key Insight: In experimental designs, maintaining concentrations between 100 nM and 1

Mechanistic Impact: The GPCR-PI3K -Akt Axis

The defining feature of AS-605240 is its ability to decouple GPCR activation from Akt survival signaling.

Mechanism of Action[5][8][9][10][11][12][13]

-

Stimulus: Chemokines (e.g., MCP-1/CCL2, RANTES/CCL5, C5a) bind to G

-coupled GPCRs. -

Activation: The G

subunits dissociate and bind the regulatory subunit (p101 or p84) of PI3K -

Catalysis: PI3K

phosphorylates PIP -

Recruitment: PIP

recruits Akt (via PH domain) and PDK1. -

Inhibition: AS-605240 occupies the ATP-binding pocket of the p110

catalytic subunit, preventing PIP -

Outcome: Akt remains cytosolic and unphosphorylated; downstream effectors (mTOR, NF-

B) are suppressed.

Visualization: Pathway Blockade

Figure 1: Mechanism of AS-605240 within the GPCR-driven signaling cascade. The drug competitively inhibits the ATP binding site of PI3K

Experimental Application Guide

To generate reproducible data regarding AS-605240's effect on Akt, the following protocol is recommended. This workflow controls for basal PI3K activity (often driven by serum growth factors).

Protocol: Validating Akt Inhibition in Macrophages/T-Cells

1. Cell Preparation & Starvation (Critical Step)

-

Why: Serum contains growth factors (EGF, Insulin) that activate PI3K

/ -

Step: Culture cells (e.g., RAW 264.7, THP-1, or primary T-cells) in media containing 0.5% FBS (low serum) or 0% FBS for 4–12 hours prior to treatment.

2. Inhibitor Pre-treatment

-

Preparation: Dissolve AS-605240 in DMSO to a 10 mM stock. Store at -20°C.

-

Dosing: Dilute to working concentration (e.g., 1

M ). -

Control: Vehicle control (DMSO only) is mandatory.

-

Timing: Incubate cells with AS-605240 for 30–60 minutes before adding the stimulus.

3. Stimulation

-

Agonist: Add a specific GPCR agonist (e.g., MCP-1/CCL2 at 10–50 ng/mL or C5a at 100 nM).

-

Timing: Stimulate for 5, 15, and 30 minutes . Akt phosphorylation is rapid and transient; 1 hour is often too late.

4. Lysis & Western Blotting

-

Lysis Buffer: Must contain phosphatase inhibitors (Na

VO -

Primary Antibodies:

-

Anti-p-Akt (Ser473) – Primary readout for maximal activation.

-

Anti-p-Akt (Thr308) – Secondary readout.

-

Anti-Total Akt – Loading control (Required).

-

5. Interpretation

-

Success: A strong band for p-Akt appears in the "Stimulus + DMSO" lane. This band is significantly attenuated or absent in the "Stimulus + AS-605240" lane. Total Akt remains constant.

Advanced Signaling: Crosstalk & Therapeutic Context

AS-605240 does not act in isolation.[3][5][9][10] Its suppression of Akt leads to pleiotropic effects in autoimmune and inflammatory models.

A. NF- B Crosstalk

Akt is a positive regulator of IKK (I

B. Treg Modulation (The cAMP Axis)

In T-cells, PI3K

-

Mechanism: AS-605240 reduces Akt activity

Increased cAMP levels -

Result: Expansion of Regulatory T-cells (Tregs) which restores immune tolerance in models like Type 1 Diabetes (NOD mice).[13]

Visualization: Downstream Pleiotropy

Figure 2: Divergent outcomes of AS-605240 treatment. Inhibition of Akt suppresses inflammatory cytokines via NF-

References

-

Camps, M. et al. (2005).[7] Blockade of PI3Kgamma suppresses joint inflammation and damage in mouse models of rheumatoid arthritis.[5] Nature Medicine, 11(9), 936–943.

-

Barber, D. F. et al. (2005). PI3Kgamma inhibition blocks glomerulonephritis and extends lifespan in a mouse model of systemic lupus erythematosus. Nature Medicine, 11(9), 933–935.

-

Azzi, J. et al. (2012). The novel therapeutic effect of phosphoinositide 3-kinase-gamma inhibitor AS605240 in autoimmune diabetes. Diabetes, 61(6), 1509–1518.

- Verheijen, J. C. et al. (2010). Phosphatidylinositol 3-kinase (PI3K) inhibitors as cancer therapeutics. Drugs of the Future, 35(1), 35-44.

-

Jin, H. et al. (2019). Inhibition of PI3Kγ by AS605240 Protects tMCAO Mice by Attenuating Pro-Inflammatory Signaling and Cytokine Release in Reactive Astrocytes. Neuroscience, 415, 145-158.

Sources

- 1. tribioscience.com [tribioscience.com]

- 2. AS605240 (PI3-K gamma Inhibitor 1) - Echelon Biosciences [echelon-inc.com]

- 3. AS-605240 Blunts Osteoporosis by Inhibition of Bone Resorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]

- 7. Phosphoinositide 3-kinase inhibitor AS605240 ameliorates streptozotocin-induced Alzheimer’s disease like sporadic dementia in experimental rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Inhibitor of PI3Kγ ameliorates TNBS-induced colitis in mice by affecting the functional activity of CD4+CD25+FoxP3+ regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Targeting MAPK/NF-κB Pathways in Anti-Inflammatory Potential of Rutaecarpine: Impact on Src/FAK-Mediated Macrophage Migration | MDPI [mdpi.com]

- 12. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Novel Therapeutic Effect of Phosphoinositide 3-Kinase-γ Inhibitor AS605240 in Autoimmune Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: AS-605240 Modulation of Treg Expansion and FoxP3 Stability

Executive Summary

This guide details the application of AS-605240 , a selective Phosphoinositide 3-kinase gamma (PI3K

Key findings synthesized in this guide demonstrate that AS-605240 does not merely suppress immune activation; it actively favors the stability and expansion of FoxP3+ Tregs, primarily by dampening the Akt-mTOR axis and enhancing cAMP response element-binding (CREB) signaling.

Mechanistic Basis: The PI3K -Akt-FoxP3 Axis

To effectively utilize AS-605240, researchers must understand the signaling "switch" it manipulates. In CD4+ T cells, the PI3K-Akt pathway acts as a negative regulator of FoxP3 expression.

The Signaling Cascade

-

TCR/Chemokine Activation: Upon stimulation, PI3K

is recruited to the membrane (often via G-protein coupled receptors or TCR costimulation). -

Akt Hyperactivation: PI3K

generates PIP3, recruiting and phosphorylating Akt (p-Akt Ser473). -

FoxP3 Suppression: High levels of p-Akt phosphorylate Foxo1/3a, sequestering them in the cytoplasm. Without nuclear Foxo, FoxP3 transcription is unstable.

-

The AS-605240 Effect: By selectively blocking PI3K

, AS-605240 reduces p-Akt levels.[2] This allows Foxo factors to remain nuclear and, crucially, enhances p-CREB activity. p-CREB binds to the FoxP3 promoter, stabilizing its expression and promoting Treg differentiation (iTreg) and expansion.

Visualization of Signaling Pathway[2][4][5][6]

Caption: AS-605240 inhibition of PI3K

Pharmacodynamics & Selectivity Profile[2][7][8]

AS-605240 is chosen over pan-PI3K inhibitors (like Wortmannin) due to its isoform selectivity. This is critical for preserving broad immune function while targeting the specific inflammatory recruitment and Teff activation pathways.

Table 1: AS-605240 Selectivity Profile (Cell-free Kinase Assays)

| Target Isoform | IC50 / Ki | Selectivity Factor (vs. | Impact on Protocol |

| PI3K | 8 nM | 1x (Primary Target) | Effective at low nanomolar range. |

| PI3K | 60 nM | ~7.5x | Potential off-target effects > 1 |

| PI3K | 270 nM | ~33x | Minimal inhibition at standard doses. |

| PI3K | 300 nM | ~37x | Minimal inhibition; spares B-cell specific signaling. |

Critical Insight: In experimental settings, concentrations above 1

M risk inhibiting PI3K, which is ubiquitous in non-immune tissues. For specific Treg modulation, a titration curve between 100 nM and 1 M is recommended to ensure -specificity.

Experimental Protocols

Workflow A: In Vitro Treg Differentiation (iTreg)

This protocol validates the capacity of AS-605240 to enhance the conversion of naive CD4+ T cells into FoxP3+ Tregs.

Reagents:

-

Naive CD4+ T cells (CD4+CD62L+CD25-).

-

Anti-CD3/CD28 dynabeads or plate-bound antibodies.

-

Recombinant TGF-

1 (Critical: AS-605240 potentiates TGF-

Step-by-Step Methodology:

-

Preparation: Isolate naive CD4+ T cells from murine spleen or human PBMCs using magnetic negative selection (purity >95%).

-

Activation: Plate cells at

cells/mL in complete RPMI-1640. Stimulate with anti-CD3 ( -

Induction Cocktail:

-

Control: TGF-

1 (2 ng/mL) + DMSO. -

Experimental: TGF-

1 (2 ng/mL) + AS-605240 (Titrate: 100 nM, 500 nM, 1

-

-

Incubation: Culture for 72–96 hours at 37°C, 5% CO2.

-

Readout:

-

Stain for surface markers: CD4, CD25.[5]

-

Fix/Permeabilize (using FoxP3 buffer set).

-

Intracellular stain: FoxP3-APC or PE.

-

Optional: Phospho-flow for p-Akt (Ser473) and p-CREB to confirm mechanism.

-

Workflow B: In Vivo Treg Expansion (Autoimmune Model)

Based on protocols established in NOD (Non-Obese Diabetic) mice models.[6]

-

Dosing: Administer AS-605240 at 30 mg/kg via intraperitoneal (i.p.) injection daily.[6]

-

Vehicle: 10% PEG400 / 0.5% Tween-80 in PBS (AS-605240 has poor water solubility).

-

Duration: 1–3 weeks depending on disease severity.

-

Analysis: Harvest spleen/lymph nodes. Gate on CD4+ cells.[6] Compare %FoxP3+ in Vehicle vs. Treated.[6][7]

-

Expected Result: Increase in %FoxP3+ Tregs and a decrease in Teff (CD44hiCD62Llo) populations.[6]

-

Visualization of Experimental Workflow

Caption: Standardized workflow for assessing AS-605240 impact on iTreg differentiation.

Data Interpretation & Troubleshooting

Quantitative Expectations

When analyzing Flow Cytometry data, the "Success Criteria" for AS-605240 treatment should be defined as:

| Readout | Vehicle (TGF- | AS-605240 + TGF- | Interpretation |

| % FoxP3+ (of CD4) | ~10–15% | 25–40% | Potentiation of Treg induction. |

| p-Akt (MFI) | High | Low | Successful PI3K |

| p-CREB (MFI) | Moderate | High | Activation of rescue pathway. |

Troubleshooting

-

No Treg Expansion: Ensure TGF-

is present. AS-605240 is a "potentiator" of differentiation, not a sole inducer. It lowers the activation threshold for FoxP3 but requires the TGF- -

High Cell Death: If viability drops significantly, the concentration may be >5

M, causing off-target inhibition of PI3K -

Solubility Issues: AS-605240 is hydrophobic. Ensure DMSO stocks are fresh and avoid repeated freeze-thaw cycles.[4] For in vivo work, use PEG400/Tween carriers.

References

-

Barber, D. F., et al. (2005). PI3Kgamma inhibition blocks glomerulonephritis and extends lifespan in a mouse model of systemic lupus. Nature Medicine, 11(9), 933–935. Link

-

Azzi, J., et al. (2012). The novel therapeutic effect of phosphoinositide 3-kinase-gamma inhibitor AS605240 in autoimmune diabetes. Diabetes, 61(6), 1509–1518. Link

-

Camps, M., et al. (2005). Blockade of PI3Kgamma suppresses joint inflammation and damage in mouse models of rheumatoid arthritis. Nature Medicine, 11(9), 936–943. Link

-

Subramanian, S., et al. (2010). A phosphoinositide 3-kinase-gamma inhibitor, AS605240 prevents bleomycin-induced pulmonary fibrosis in rats.[2] Biochemical Pharmacology, 79(6), 888-894. Link

Sources

- 1. Selective inhibition of regulatory T cells by targeting PI3K-Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A phosphoinositide 3-kinase-gamma inhibitor, AS605240 prevents bleomycin-induced pulmonary fibrosis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tribioscience.com [tribioscience.com]

- 4. benchchem.com [benchchem.com]

- 5. Inhibition of phosphoinositide‑3 kinases γ/δ ameliorates pulmonary granuloma by rescuing Treg function in a sarcoidosis model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Novel Therapeutic Effect of Phosphoinositide 3-Kinase-γ Inhibitor AS605240 in Autoimmune Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

therapeutic potential of AS-605240 in autoimmune diabetes research

Technical Guide: AS-605240 as a PI3K Inhibitor for Reversing Autoimmune Diabetes

Executive Summary

AS-605240 is a potent, isoform-selective inhibitor of Phosphoinositide 3-kinase gamma (PI3K

Mechanistic Rationale: The PI3K Checkpoint

Target Specificity

PI3K

The Treg/Teff Differential

The therapeutic efficacy of AS-605240 hinges on a distinct signaling requirement between effector and regulatory T cells:

-

Effector T Cells (Teff): Highly dependent on the PI3K

-Akt-mTOR axis for survival, migration, and inflammatory cytokine production (IFN- -

Regulatory T Cells (Tregs): Maintain suppressive function with lower baseline Akt activity. High Akt signaling can actually destabilize the Treg lineage (FoxP3 stability).

-

Therapeutic Outcome: Inhibition of PI3K

reduces p-Akt levels, selectively inducing apoptosis or anergy in autoreactive Teffs while preserving or expanding the Treg population, thereby restoring tolerance.

Signaling Pathway Visualization

The following diagram illustrates the differential impact of PI3K

Caption: PI3K

Preclinical Efficacy Data

Key studies, notably by Azzi et al. (2012), demonstrated robust efficacy in the NOD mouse model.

| Metric | Outcome with AS-605240 Treatment | Control (Vehicle) |

| Prevention (Prediabetic) | 100% protection during 7-week therapy | 0% protection (Diabetes onset >70%) |

| Reversal (New Onset) | 73% reversal of hyperglycemia (3-week Tx) | 0% reversal |

| Long-term Reversal | 80% reversal (8-week Tx); durable >13 weeks | N/A |

| Insulitis Score | Significantly reduced; peri-islet confinement | Severe invasive insulitis |

| Treg:Teff Ratio | Increased (Treg expansion) | Low (Teff dominance) |

Experimental Protocol: In Vivo Administration

Note: While some literature simplifies the vehicle description to "PBS," AS-605240 is a hydrophobic thiazolidinedione derivative. For reproducible in vivo results, a solubility-optimized formulation is critical to prevent precipitation and ensure bioavailability.

Compound Preparation (Stock & Working Solution)

Reagents:

-

AS-605240 (Purity >98%)[2]

-

DMSO (Dimethyl sulfoxide), sterile

-

PEG-300 (Polyethylene glycol 300)

-

Sterile Saline (0.9% NaCl)

Protocol:

-

Stock Solution: Dissolve AS-605240 in 100% DMSO to a concentration of 25 mg/mL . Store aliquots at -20°C.

-

Vehicle Formulation (Working Solution): Prepare fresh daily.

-

Mixing Order: Add DMSO stock

PEG-300 (vortex)

Dosing Regimen (NOD Mouse Model)

-

Subject: Female NOD/ShiLtJ mice.

-

Dose: 30 mg/kg body weight.[6]

-

Frequency: Daily (q.d.).

-

Duration:

-

Prevention Study: Start at 10 weeks of age; treat for 7 weeks.[9]

-

Reversal Study: Start immediately upon confirmation of hyperglycemia (>250 mg/dL for 2 consecutive days); treat for 3–8 weeks.

-

Experimental Workflow

The following diagram outlines the critical path for a reversal study.

Caption: Workflow for evaluating AS-605240 efficacy in reversing new-onset diabetes in NOD mice.

Safety & Selectivity Profile

-

Isoform Selectivity: AS-605240 is highly selective for PI3K

( -

Toxicity: At therapeutic doses (30 mg/kg), mice show no significant weight loss or signs of generalized toxicity.

-

Glucose Homeostasis: Unlike PI3K

inhibitors, PI3K

Translational Outlook

While AS-605240 serves as an excellent chemical probe, clinical translation requires addressing:

-

Solubility: The hydrophobicity requires advanced formulation (e.g., lipid nanoparticles) for human oral delivery.

-

Chronic Suppression: Long-term impact on innate immunity (neutrophil function) must be monitored, though the sparing of Tregs suggests a lower risk of broad autoimmunity compared to pan-immunosuppressants.

References

-

Azzi, J., et al. (2012). The Novel Therapeutic Effect of Phosphoinositide 3-Kinase-

Inhibitor AS605240 in Autoimmune Diabetes. Diabetes, 61(6), 1509–1518. -

Barber, D. F., et al. (2005). PI3K

inhibition blocks glomerulonephritis and extends lifespan in a mouse model of systemic lupus erythematosus. Nature Medicine, 11(9), 933–935. -

Rommel, C., et al. (2007). PI3K

and PI3K -

Camps, M., et al. (2005). Blockade of PI3K

suppresses joint inflammation and damage in mouse models of rheumatoid arthritis. Nature Medicine, 11(9), 936–943.

Sources

- 1. dash.harvard.edu [dash.harvard.edu]

- 2. tribioscience.com [tribioscience.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Prevention and cure of autoimmune diabetes in nonobese diabetic mice by continuous administration of FTY720 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The novel therapeutic effect of phosphoinositide 3-kinase-γ inhibitor AS605240 in autoimmune diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. adooq.com [adooq.com]

- 8. Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

AS-605240 inhibition of inflammatory cytokines IL-6 and TNF-alpha

Targeting PI3K with AS-605240: Mechanisms and Protocols for Cytokine Suppression

Molecular Target & Pharmacological Profile[4]

Selectivity Profile

Unlike Class IA PI3Ks (

Expert Insight: While AS-605240 is highly selective, it is not absolute.[2] At concentrations

Table 1: AS-605240 Inhibitory Potency (IC

| Isoform | Class | IC | Selectivity Ratio (vs | Physiological Implication |

| PI3K | IB | 8 | 1x | Chemotaxis, Cytokine release (Target) |

| PI3K | IA | 60 | 7.5x | Insulin signaling, Glucose metabolism |

| PI3K | IA | 270 | 33x | Thrombosis, Cell proliferation |

| PI3K | IA | 300 | 37x | B-cell development |

Data aggregated from Camps et al. (2005) and validated biochemical assays.

Mechanistic Pathway: The PI3K -NF B Axis

The suppression of IL-6 and TNF-

-

Stimulation: Ligands (e.g., C5a, fMLP) or cross-talk from TLR4 (LPS stimulation) activate PI3K

. -

Signal Transduction: PI3K

catalyzes the phosphorylation of PIP2 to PIP3. -

Effector Activation: PIP3 recruits Akt (Protein Kinase B) to the membrane, leading to its phosphorylation.

-

Transcription Factor Regulation: p-Akt activates the IKK complex, which degrades I

B, releasing NF- -

Cytokine Production: NF-

B translocates to the nucleus, driving the transcription of pro-inflammatory genes (Il6, Tnf).

Inhibition: AS-605240 blocks Step 2, preventing the Akt-driven activation of NF-

Visualization: Signaling Pathway

Figure 1: AS-605240 interrupts the PI3K

Validated Experimental Protocols

Protocol A: In Vitro Cytokine Suppression (RAW 264.7 Macrophages)

Objective: Quantify the reduction of LPS-induced TNF-

Materials:

-

Cell Line: RAW 264.7 (ATCC TIB-71).

-

Reagent: AS-605240 (Dissolved in DMSO to 10 mM stock).

-

Stimulant: Lipopolysaccharide (LPS) from E. coli 0111:B4.

-

Readout: ELISA or RT-qPCR.

Step-by-Step Workflow:

-

Seeding: Plate cells at

cells/well in 6-well plates. Allow adherence for 12 hours. -

Starvation (Critical): Replace media with serum-reduced (0.5% FBS) DMEM for 4 hours. Why? This reduces basal Akt phosphorylation caused by growth factors in serum, isolating the inflammatory response.

-

Inhibitor Pre-treatment: Add AS-605240.

-

Dose Range: 0.1

M, 0.5 -

Timing: Incubate for 60 minutes prior to LPS.

-

Control: Vehicle control (DMSO < 0.1%).

-

-

Stimulation: Add LPS (final concentration 100 ng/mL) directly to the media containing the inhibitor.

-

Incubation:

-

For mRNA (RT-qPCR): Harvest cells at 4-6 hours .

-

For Protein (ELISA): Collect supernatant at 18-24 hours .

-

-

Analysis: Centrifuge supernatants (500xg, 5 min) to remove debris before freezing at -80°C.

Protocol B: In Vivo Formulation & Dosing (Murine Inflammation Model)

Objective: Systemic delivery for Collagen-Induced Arthritis (CIA) or Peritonitis models.

Formulation Strategy: AS-605240 has poor aqueous solubility.[3] A suspension vehicle is required for oral gavage (PO) or Intraperitoneal (IP) injection.

-

Vehicle: 0.5% Carboxymethylcellulose (CMC) + 0.25% Tween-80 in saline.

-

Preparation:

-

Weigh AS-605240 powder.[4]

-

Add a small volume of Tween-80 and grind/vortex to wet the powder.

-

Slowly add 0.5% CMC solution while vortexing to create a homogenous suspension.

-

Note: Sonicate for 10-15 minutes if aggregates persist.

-

Dosing Regimen:

-

Effective Dose: 25 mg/kg to 50 mg/kg.[5]

-

Frequency: Twice daily (BID) via oral gavage.

-

Reference Standard: Camps et al. demonstrated that 50 mg/kg/day reduced joint inflammation scores by ~50%.

Visualization: Experimental Workflow

Figure 2: Temporal workflow for in vitro validation of cytokine inhibition.

Troubleshooting & Optimization (E-E-A-T)

Solubility Issues

-

Problem: AS-605240 precipitates in cell culture media upon addition.

-

Solution: Ensure the DMSO stock is warmed to 37°C before use. Do not exceed a final DMSO concentration of 0.1% in the well, as DMSO alone can modulate macrophage responses. If precipitation occurs, dilute the stock 1:10 in media immediately before adding to the well, rather than dropping pure DMSO stock directly onto cells.

Cytotoxicity Verification

-

Problem: Reduction in cytokines is due to cell death, not pathway inhibition.

-

Validation: Always run a parallel MTT or CCK-8 viability assay.

-

Acceptance Criteria: Viability > 90% at the highest tested concentration (e.g., 1

M). If viability drops below 80%, the cytokine data is invalid.

-

Isoform Drift

-

Problem: Unexpected metabolic effects (e.g., glucose uptake changes).

-

Cause: Dosing > 5

M likely inhibits PI3K -

Correction: Titrate down. The IC

for

References

-

Camps, M. et al. (2005). Blockade of PI3Kgamma suppresses joint inflammation and damage in mouse models of rheumatoid arthritis. Nature Medicine, 11(9), 936–943.

-

Barber, D.F. et al. (2005). PI3Kgamma inhibition blocks glomerulonephritis and extends lifespan in a mouse model of systemic lupus.[6] Nature Medicine, 11(9), 933–935.[6]

-

Sun, J. et al. (2023).[3][7] AS-605240 Blunts Osteoporosis by Inhibition of Bone Resorption.[7] Drug Design, Development and Therapy, 17, 1275–1288.[7]

-

Rommel, C. et al. (2007). PI3K delta and PI3K gamma: partners in crime in inflammation in rheumatoid arthritis and beyond? Nature Reviews Immunology, 7(3), 191–201.

Sources

- 1. adooq.com [adooq.com]

- 2. selleckchem.com [selleckchem.com]

- 3. mdpi.com [mdpi.com]

- 4. tribioscience.com [tribioscience.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The Novel Therapeutic Effect of Phosphoinositide 3-Kinase-γ Inhibitor AS605240 in Autoimmune Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. AS-605240 Blunts Osteoporosis by Inhibition of Bone Resorption - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: Efficacy of AS-605240 in Collagen-Induced Arthritis Models

The following technical guide details the efficacy, mechanism, and experimental application of AS-605240 in Collagen-Induced Arthritis (CIA) mouse models.

Executive Summary

AS-605240 is a potent, ATP-competitive, and isoform-selective inhibitor of Phosphoinositide 3-kinase gamma (PI3K

Preclinical validation in Collagen-Induced Arthritis (CIA) mouse models demonstrates that AS-605240 significantly suppresses joint inflammation, pannus formation, and cartilage erosion. Unlike pan-PI3K inhibitors, which often carry high toxicity due to broad inhibition of insulin signaling (mediated by PI3K

Mechanistic Rationale: The PI3K Checkpoint

Molecular Target Profile

PI3K

Selectivity Profile (IC

-

PI3K

: 8 nM (Primary Target)[1][2] -

PI3K

: 60 nM (~7.5-fold selectivity) -

PI3K

: 270 nM[1][2] -

PI3K

: 300 nM[1][2]

Pathway Blockade

In the arthritic joint, chemokines activate PI3K

-

Chemotaxis: Actin polymerization and migration into the synovium.

-

Activation: Respiratory burst and cytokine release (TNF-

, IL-1 -

Survival: Inhibition of apoptosis in inflammatory cells.

AS-605240 interrupts this cascade, effectively "blinding" immune cells to the chemokine gradient of the arthritic joint.

Figure 1: Mechanism of Action.[1][2][3][4][5][6] AS-605240 inhibits GPCR-mediated PI3K

Experimental Framework: The CIA Model

The Collagen-Induced Arthritis model in DBA/1 mice is the gold standard for testing AS-605240 because it mimics the autoimmune and inflammatory phases of human RA.

Efficacy Data Summary

The following data summarizes key findings from validation studies (e.g., Camps et al., Nat Med 2005) utilizing AS-605240 in CIA mice.

Table 1: Therapeutic Efficacy of AS-605240 (Oral/IP, 30 mg/kg/day)

| Parameter | Control (Vehicle) | AS-605240 Treated | Reduction / Impact |

| Clinical Score (0-16) | 10.5 ± 1.2 | 3.2 ± 0.8 | ~70% Reduction |

| Incidence of Arthritis | 90 - 100% | 40 - 50% | Delayed & Reduced |

| Paw Swelling | Severe Edema | Minimal/Normal | Significant |

| Histology (Erosion) | Extensive Pannus | Preserved Joint Architecture | High Protection |

| Neutrophil Infiltration | High (Synovium) | Low | Mechanism Validated |

Experimental Timeline

The efficacy of AS-605240 is typically evaluated in a Therapeutic Dosing regimen (started after disease onset) or a Prophylactic regimen (started before onset).

Figure 2: CIA Experimental Timeline. Dosing typically begins around the booster injection (prophylactic) or upon first signs of swelling (therapeutic).

Detailed Experimental Protocol

This protocol synthesizes best practices for evaluating AS-605240 in male DBA/1 mice.

Phase 1: Preparation

-

Compound Preparation:

-

Dissolve AS-605240 in 0.5% Methylcellulose (for oral gavage) or 10% DMSO / 90% Saline (for IP injection).

-

Note: AS-605240 is hydrophobic. Sonication may be required.

-

-

Animals: Male DBA/1 mice (8-10 weeks old).

-

Induction Reagents:

-

Bovine Type II Collagen (CII) (2 mg/mL in 0.05 M acetic acid).

-

Complete Freund's Adjuvant (CFA) containing M. tuberculosis H37Ra (4 mg/mL).

-

Phase 2: Induction of Arthritis

-

Day 0 (Primary Immunization):

-

Emulsify CII and CFA in a 1:1 ratio (ice-cold).

-

Inject 100 µL of emulsion intradermally (i.d.) at the base of the tail.[7]

-

-

Day 21 (Booster):

-

Emulsify CII and Incomplete Freund's Adjuvant (IFA) 1:1.

-

Inject 100 µL i.d. (proximal to primary site) or i.p. depending on specific lab validation.

-

Phase 3: Treatment & Scoring

-

Grouping: Randomize mice upon first signs of paw swelling (approx. Day 25-28).

-

Dosing:

-

Group A: Vehicle Control (Daily).

-

Group B: AS-605240 (30 mg/kg, Oral Gavage or IP, BID or QD).

-

Reference: Camps et al. utilized 50 mg/kg/day orally in prophylactic settings and 30 mg/kg IP in other inflammatory models. 30 mg/kg is the recommended starting point for robust efficacy without overt toxicity.

-

-

Scoring System (Daily):

-

0: Normal.

-

1: Erythema/mild swelling of one digit.

-

2: Erythema/swelling of >1 digit or mild paw swelling.

-

3: Erythema/swelling of the entire paw.

-

4: Ankylosis (joint rigidity/deformity).

-

Max score per mouse = 16 (4 paws x 4).

-

Phase 4: Analysis

-

Histology: Decalcify paws, section, and stain with H&E (inflammation) and Safranin-O (cartilage).

-

Cytokines: Measure serum TNF-

and IL-6 via ELISA. AS-605240 treatment should significantly lower these levels compared to vehicle.

Translational Perspective

The efficacy of AS-605240 in the CIA model highlights the therapeutic potential of PI3K

However, clinical translation requires careful monitoring of potential off-target effects on PI3K

References

-

Camps, M. et al. (2005).[4][6] Blockade of PI3Kgamma suppresses joint inflammation and damage in mouse models of rheumatoid arthritis. Nature Medicine, 11(9), 936–943.[6] Link

-

Barber, D.F. et al. (2005).[6] PI3Kgamma inhibition blocks glomerulonephritis and extends lifespan in a mouse model of systemic lupus.[6] Nature Medicine, 11(9), 933–935. Link

-

Brand, D.D. et al. (2007). Collagen-induced arthritis. Nature Protocols, 2(5), 1269–1275. Link

-

Rommel, C. et al. (2007). PI3K delta and PI3K gamma: partners in crime in inflammation in rheumatoid arthritis and beyond? Nature Reviews Immunology, 7(3), 191–201. Link

-

MedChemExpress. AS-605240 Product Information & Biological Activity. Link

Sources

- 1. AS605240 (PI3-K gamma Inhibitor 1) - Echelon Biosciences [echelon-inc.com]

- 2. selleckchem.com [selleckchem.com]

- 3. ahajournals.org [ahajournals.org]

- 4. Phosphoinositide 3-kinase inhibitor AS605240 ameliorates streptozotocin-induced Alzheimer’s disease like sporadic dementia in experimental rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. AS-605240 Blunts Osteoporosis by Inhibition of Bone Resorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. AS-605240 Blunts Osteoporosis by Inhibition of Bone Resorption - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 8. medchemexpress.com [medchemexpress.com]

role of AS-605240 in reducing pulmonary fibrosis and inflammation

Technical Guide: AS-605240 Inhibition of PI3K in Pulmonary Fibrosis

Executive Summary

This guide details the mechanistic role and experimental application of AS-605240 , a selective phosphoinositide 3-kinase gamma (PI3K

This document serves as a protocol-driven resource for researchers aiming to replicate therapeutic efficacy in in vivo models (specifically Bleomycin-induced fibrosis) and understand the signaling cascades involved.

Mechanistic Foundation: The PI3K Axis

Pulmonary fibrosis is driven by a feedback loop between chronic inflammation and fibroblast activation. PI3K

Cellular Targets

-

Leukocytes (Macrophages/Neutrophils): PI3K

regulates chemotaxis and the release of pro-inflammatory cytokines (TNF- -

Fibroblasts: PI3K

signaling promotes differentiation into myofibroblasts and collagen synthesis via the Akt/mTOR pathway.

Signaling Pathway Diagram

The following diagram illustrates how AS-605240 intercepts the signaling cascade preventing the transcription of pro-fibrotic and pro-inflammatory genes.

Figure 1: AS-605240 intercepts GPCR-mediated PI3K

Preclinical Efficacy & Data Summary

Studies utilizing the Bleomycin (BLM) model have demonstrated that AS-605240 significantly attenuates lung injury. The compound is effective in both preventive (administered from Day 0) and therapeutic (administered after established inflammation, e.g., Day 7) regimens.

Table 1: Quantitative Effects of AS-605240 in BLM Models

| Parameter | Control (BLM + Vehicle) | Treatment (BLM + AS-605240) | Effect Magnitude |

| Hydroxyproline ( | High (>300 | Reduced (~150-200 | ~40-50% Reduction |

| Ashcroft Score (0-8 scale) | 5.5 - 7.0 (Severe Fibrosis) | 2.5 - 3.5 (Mild Fibrosis) | Significant Improvement (p<0.01) |

| TNF- | Elevated | Suppressed | ~60% Reduction |

| Survival Rate (Day 21) | ~60-70% | >90% | Improved Survival |

Data synthesized from Wu et al. (2010) and related PI3K

Detailed Experimental Protocol

To ensure reproducibility, the following protocol outlines the preparation and administration of AS-605240 in a murine Bleomycin model.

Compound Preparation (Vehicle & Solubility)

AS-605240 is hydrophobic. For oral gavage, a suspension in methylcellulose is recommended over high-concentration DMSO to minimize vehicle-induced gastric irritation during chronic dosing.

-

Vehicle: 0.5% Carboxymethylcellulose (CMC) or Methylcellulose (MC) in saline.

-

Preparation:

-

Weigh the required amount of AS-605240 powder.

-

Add a small volume of Tween-80 (0.5% final vol) to wet the powder.

-

Slowly add 0.5% CMC while vortexing to create a homogeneous suspension.

-

Note: Prepare fresh daily. Sonicate for 10 minutes prior to administration.

-

In Vivo Workflow (C57BL/6 Mice)

Objective: Evaluate anti-fibrotic efficacy.

-

Induction (Day 0): Anesthetize mice (Ketamine/Xylazine). Administer Bleomycin sulfate (2.0 - 3.5 mg/kg) via intratracheal instillation.

-

Grouping:

-

Group A: Sham (Saline IT + Vehicle PO)

-

Group B: Model (Bleomycin IT + Vehicle PO)

-

Group C: Treatment (Bleomycin IT + AS-605240 30 mg/kg PO)

-

-

Dosing Regimen:

Workflow Diagram

Figure 2: Timeline for evaluating AS-605240 in Bleomycin-induced pulmonary fibrosis.

Critical Assays for Validation

To validate the specific mechanism of AS-605240, researchers must look beyond general fibrosis markers.

-

Phospho-Akt (Ser473) Western Blot:

-

Rationale: AS-605240 blocks PI3K

, preventing the conversion of PIP2 to PIP3, thereby inhibiting Akt phosphorylation. -

Expectation: Lung homogenates from treated mice should show significantly lower p-Akt levels compared to the Vehicle group, confirming target engagement.

-

-

Macrophage Polarization (FACS/qPCR):

-

Rationale: PI3K

drives M2 macrophage polarization (profibrotic). -

Expectation: Treatment should reduce M2 markers (Arg1, CD206) and potentially restore M1/M2 balance.

-

References

-

Wu, Q., et al. (2010). "A phosphoinositide 3-kinase-gamma inhibitor, AS605240 prevents bleomycin-induced pulmonary fibrosis in rats." Biochemical and Biophysical Research Communications.

-

Camps, M., et al. (2005). "Blockade of PI3Kgamma suppresses joint inflammation and damage in mouse models of rheumatoid arthritis." Nature Medicine.

-

Barberis, L., & Hirsch, E. (2008). "Targeting phosphoinositide 3-kinase gamma to fight inflammation and more." Thrombosis and Haemostasis.

-

Russo, R.C., et al. (2011). "Phosphoinositide 3-kinase gamma plays a critical role in bleomycin-induced pulmonary inflammation and fibrosis in mice." Journal of Leukocyte Biology.

Methodological & Application

Application Note: In Vivo Formulation & Delivery of AS-605240

Abstract & Introduction

AS-605240 is a potent, selective, and ATP-competitive inhibitor of the phosphoinositide 3-kinase gamma (PI3K

However, AS-605240 exhibits high lipophilicity (LogP ~4.5) and poor aqueous solubility, presenting significant challenges for in vivo administration. Standard aqueous buffers (PBS, Saline) result in immediate precipitation, leading to erratic bioavailability and potential abdominal irritation in rodent models.

This guide details a robust Binary Co-solvent Formulation (DMSO/PEG300) designed to maximize solubility while maintaining physiological tolerability. We prioritize a "Step-Down" solvation method to prevent "crashing out" (precipitation) during preparation.

Mechanism of Action

Understanding the target validates the need for precise dosing. PI3K

Figure 1: PI3K

Pre-Formulation Data & Safety Limits

Before proceeding, verify your experimental constraints against these standard limits for murine models.

Physicochemical Properties

| Property | Value | Implication |

| Molecular Weight | 357.36 g/mol | Small molecule, rapid absorption. |

| Solubility (DMSO) | ~30-50 mg/mL | Excellent stock solvent. |

| Solubility (Water) | < 0.1 mg/mL | Critical: Do not add water directly to powder. |

| Appearance | Off-white/Yellow solid | Solution should be clear yellow. |

Vehicle Component Safety (Mouse, 20g)

| Component | Function | Max Recommended % | Max Vol (IP) | Notes |

| DMSO | Primary Solubilizer | 10-15% | ~1-2 mL/kg | High % causes neurotoxicity/pain. |

| PEG300 | Co-solvent / Carrier | 40-90% | ~5 mL/kg | Viscous. Warm before injecting. |

| Tween 80 | Surfactant (Optional) | 5% | - | Prevents re-precipitation. |

| Saline | Diluent | Balance | - | Reduces viscosity. |

Formulation Protocols

We present two protocols. Protocol A is the standard for high-dose studies where solubility is the limiting factor. Protocol B is optimized for lower viscosity and better tolerability in chronic dosing.

Protocol A: The "10/90" High-Solubility Mix

Best for: High doses (>30 mg/kg) or single-dose acute studies. Composition:10% DMSO + 90% PEG300 [2]

-

Calculate: For a 20g mouse receiving 30 mg/kg, you need 0.6 mg drug per mouse. If injection volume is 100 µL, concentration must be 6 mg/mL .

-

Weigh: Measure 6 mg of AS-605240 powder into a sterile glass vial.

-

Solubilize (Step 1): Add 100 µL of pure DMSO. Vortex vigorously for 30 seconds until fully dissolved. Solution must be clear yellow.

-

Dilute (Step 2): Slowly add 900 µL of PEG300.

-

Technique: Add PEG300 dropwise while vortexing or swirling.

-

-

Finish: Sonicate for 1-2 minutes to ensure homogeneity.

Protocol B: The "10/40/50" Balanced Mix (Recommended)

Best for: Chronic dosing (daily) to minimize PEG accumulation and viscosity. Composition:10% DMSO + 40% PEG300 + 50% Saline (or PBS)

Critical Warning: The order of addition is non-negotiable. Adding saline before PEG300 will cause irreversible precipitation.

Figure 2: Step-Down Solvation Workflow. The gradient from organic to aqueous solvent prevents precipitation shock.

Step-by-Step Procedure (Example: 10 mL batch at 3 mg/mL):

-

Weigh: 30 mg of AS-605240.

-

DMSO: Add 1.0 mL DMSO. Vortex until clear.

-

PEG300: Add 4.0 mL PEG300. Vortex for 20 seconds. Solution becomes viscous.

-

Saline: Add 5.0 mL sterile Saline (0.9% NaCl).

-

Crucial: Add saline in 1 mL aliquots, vortexing between each addition.

-

Observation: The solution may turn slightly cloudy initially but should clear up. If persistent cloudiness occurs, sonicate at 37°C.

-

-

Sterilization: Pass through a 0.22 µm PES or PTFE syringe filter. Note: Nylon filters may bind drug.

In Vivo Administration Guidelines

Intraperitoneal (IP) Injection[1][3]

-

Needle Gauge: Use 27G or 25G . The viscosity of PEG300 makes 30G needles difficult to use.

-

Temperature: Warm the solution to 37°C immediately before injection. This significantly reduces the viscosity of PEG300 and improves injection consistency.

-

Site: Lower right quadrant of the abdomen to avoid the cecum.

Oral Gavage (PO)[4]

-

Vehicle Modification: Protocol B (with saline) is preferred for gavage to ensure the fluid travels easily down the esophagus.

-

Needle: Use a standard ball-tipped gavage needle (20G for mice).

Troubleshooting & QC

| Issue | Probable Cause | Solution |

| White precipitate immediately upon adding Saline | "Solvent Shock" (Saline added too fast or before PEG) | Discard. Follow Protocol B strictly: DMSO |

| Solution is cloudy | Drug concentration > Solubility limit | Lower concentration (e.g., from 10 mg/mL to 5 mg/mL) or increase PEG300 ratio. |

| Viscosity too high to inject | Cold PEG300 | Warm vial to 37°C. Switch to 25G needle. |

| Animal writhing post-injection | DMSO irritation or pH imbalance | Ensure DMSO |

References

-

Camps, M., et al. (2005). "Blockade of PI3Kgamma suppresses joint inflammation and damage in mouse models of rheumatoid arthritis." Nature Medicine, 11(9), 936-943.

-

Barber, D.F., et al. (2005). "PI3Kgamma inhibition blocks glomerulonephritis and extends lifespan in a mouse model of systemic lupus erythematosus." Nature Medicine, 11(9), 933-935.

-

InvivoChem. (n.d.). "AS-605240 Technical Datasheet & Solubility." InvivoChem Official Site.

-

Selleck Chemicals. (n.d.). "In vivo formulation guide for hydrophobic drugs." SelleckChem Protocols.

Disclaimer: This protocol is for Research Use Only (RUO). Not for human diagnostic or therapeutic use. Always consult your institution's IACUC guidelines regarding vehicle toxicity limits.

Sources

Application Note: Optimized Oral Gavage Protocol for AS-605240 in Murine Inflammation Models

Topic: Optimal AS-605240 Oral Gavage Dosage for Mouse Models Content Type: Application Note & Protocol Audience: Senior Researchers, Pharmacologists, In Vivo Scientists

Abstract & Mechanistic Rationale

AS-605240 is a potent, ATP-competitive, and isoform-selective inhibitor of Phosphoinositide 3-kinase gamma (PI3K

Mechanism of Action:

AS-605240 blocks the ATP-binding pocket of the p110

Figure 1: PI3K Signaling Pathway & AS-605240 Intervention[2]

Caption: AS-605240 selectively inhibits PI3K

Formulation Strategy (Critical)

AS-605240 is a hydrophobic small molecule. Dissolving it in pure saline or PBS will result in precipitation and inconsistent dosing. The Gold Standard vehicle for oral gavage of this compound is a suspension in 0.5% Methylcellulose (MC) + 0.1% Tween 80 .

Reagents Required:

-

AS-605240 Powder: Store at -20°C, desiccated.

-

Methylcellulose (400 cP): Viscosity agent to maintain suspension.

-

Tween 80 (Polysorbate 80): Surfactant to wet the hydrophobic powder.

-

Sterile Water: Diluent.

Preparation Protocol (Volume: 10 mL)

-

Vehicle Preparation:

-

Heat 5 mL of sterile water to ~60°C.

-

Add 50 mg Methylcellulose powder while stirring vigorously.

-

Once dispersed, add 5 mL of cold sterile water to solubilize the MC (total vol: 10 mL).

-

Add 10

L Tween 80 (0.1%). Stir until clear. Store at 4°C.[2]

-

-

Compound Suspension:

-

Weigh the required amount of AS-605240 (Calculation:

). -

Critical Step: Add the Tween 80 component directly to the powder first (or a tiny drop of vehicle) and triturate with a pestle or spatula to create a smooth paste. This prevents clumping.

-

Gradually add the Methylcellulose vehicle while vortexing.

-

Sonication: Sonicate for 10–15 minutes in a water bath to ensure a uniform, fine suspension.

-

Dose Optimization & Regimens

The therapeutic window for AS-605240 in mice is well-defined. Below is a stratified dosing guide based on disease model severity.

Table 1: Recommended Dosage Guidelines

| Dose Level | Dosage (mg/kg) | Frequency | Indication / Model | Expected Outcome |

| Low | 10 mg/kg | BID (Twice Daily) | Mild inflammation, Stroke (tMCAO) | Reduction in microglial activation; partial cytokine suppression. |

| Optimal | 30 mg/kg | QD (Once Daily) | Rheumatoid Arthritis (CIA), Diabetes (NOD) | Significant reduction in clinical scores (swelling), robust Akt inhibition. |

| High | 50 mg/kg | QD (Once Daily) | Acute severe inflammation (Lupus/SLE) | Maximal efficacy; monitor for weight loss >10%. |

| Toxicity | >100 mg/kg | - | - | Not recommended for chronic use due to potential off-target effects. |

Expert Insight:

-

Start with 30 mg/kg QD. This dose has historically provided the best balance between efficacy (joint swelling reduction in collagen-induced arthritis) and safety.

-

Bioavailability: Oral bioavailability is good, but absorption is slower than i.p. injection.[3][4] Peak plasma levels (

) typically occur 1–2 hours post-gavage.

Experimental Workflow

This protocol describes the standard operating procedure for a 21-day efficacy study in a Collagen-Induced Arthritis (CIA) model.

Figure 2: Experimental Timeline & Workflow

Caption: 35-day workflow for evaluating AS-605240 efficacy in a chronic inflammation model.

Step-by-Step Protocol:

-

Acclimatization: Acclimatize mice (e.g., DBA/1 or C57BL/6) for 7 days.

-

Disease Induction: Induce model (e.g., Collagen/CFA injection).

-

Enrollment: When clinical score reaches threshold (e.g., paw swelling score

1), randomize mice into groups (n=8-10).-

Group A: Vehicle Control (0.5% MC + 0.1% Tween 80).

-

Group B: AS-605240 (30 mg/kg).[3]

-

-

Administration:

-

Shake suspension well before every mouse.

-

Use a flexible feeding needle (20G for mice >20g).

-

Administer volume: 10 mL/kg (e.g., 0.2 mL for a 20g mouse).

-

-

Monitoring:

-

Measure paw thickness/clinical score daily.

-

Weigh mice daily.[5] Stop rule: If weight loss >20%, euthanize.

-

Validation & Readouts

To confirm the drug is working mechanistically (Pharmacodynamics), you must validate target engagement.

Primary Biomarker: Phospho-Akt (Ser473) [3]

-

Tissue: Spleen or inflamed joint tissue.

-

Timing: Collect tissue 2 hours post-last dose.

-

Method: Western Blot or ELISA.[3]

-

Expectation: >50% reduction in pAkt/Total Akt ratio compared to Vehicle group.

Secondary Biomarkers:

-

Serum Cytokines: TNF-

, IL-6 (Luminex/ELISA). -

Histology: H&E staining of joints showing reduced neutrophil infiltration and pannus formation.

References

-

Camps, M. et al. (2005).[6] Blockade of PI3Kgamma suppresses joint inflammation and damage in mouse models of rheumatoid arthritis.[7] Nature Medicine, 11(9), 936-943. Link

-

Barber, D.F. et al. (2005). PI3Kgamma inhibition blocks glomerulonephritis and extends lifespan in a mouse model of systemic lupus erythematosus. Nature Medicine, 11(9), 933-935. Link

-

Azzi, J. et al. (2012). The Novel Therapeutic Effect of Phosphoinositide 3-Kinase-γ Inhibitor AS605240 in Autoimmune Diabetes.[3] Diabetes, 61(6), 1509–1518. Link

-

Jin, X. et al. (2019).[6] Inhibition of PI3Kγ by AS605240 Protects tMCAO Mice by Attenuating Pro-Inflammatory Signaling and Cytokine Release in Reactive Astrocytes. Neuroscience, 415, 145-158. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. The Novel Therapeutic Effect of Phosphoinositide 3-Kinase-γ Inhibitor AS605240 in Autoimmune Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phosphoinositide 3-kinase inhibitor AS605240 ameliorates streptozotocin-induced Alzheimer’s disease like sporadic dementia in experimental rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Technical Guide: AS-605240 Intraperitoneal Injection Protocols for Autoimmune Models

Abstract & Mechanism of Action

AS-605240 is a potent, ATP-competitive inhibitor highly selective for the phosphoinositide 3-kinase gamma (PI3K

Therapeutic Logic:

PI3K

-

Chemotaxis: Reduces migration of inflammatory cells to sites of tissue damage (e.g., joints in RA, islets in T1D).

-

Akt Phosphorylation: Downregulates survival signals in autoreactive T-cells.

-

Cytokine Release: Blocks production of TNF-

, IL-1

PI3K Signaling Pathway Diagram

Figure 1: Mechanism of Action.[1][2] AS-605240 selectively blocks the conversion of PIP2 to PIP3 by PI3K

Compound Preparation (Critical Step)

Challenge: AS-605240 is hydrophobic. Improper formulation leads to precipitation in the peritoneal cavity, causing local irritation (peritonitis) and inconsistent pharmacokinetics.

Standard Vehicle Formulation (Suspension/Emulsion) Target Concentration: 2.5 mg/mL (Suitable for 25 mg/kg dose at 10 mL/kg volume).

| Component | Percentage (v/v) | Role | Order of Addition |

| DMSO | 10% | Primary Solvent | 1st (Dissolve drug here) |

| PEG 300 | 40% | Co-solvent | 2nd (Add slowly, vortex) |

| Tween 80 | 5% | Surfactant | 3rd (Prevents crashing) |

| Saline (0.9%) | 45% | Diluent | 4th (Add last, warm) |

Step-by-Step Preparation Protocol (For 1 mL Working Solution):

-

Weigh: 2.5 mg of AS-605240 powder.

-

Dissolve: Add 100 µL DMSO . Vortex vigorously until completely dissolved (solution must be clear yellow).

-

Stabilize: Add 400 µL PEG 300 . Vortex for 30 seconds.

-

Emulsify: Add 50 µL Tween 80 . Vortex.

-

Dilute: Add 450 µL warm sterile saline (37°C). Add dropwise while vortexing.

-

Note: A fine, milky suspension may form. This is acceptable for i.p. injection if homogeneous. If large crystals are visible, sonicate for 5 minutes at 40°C.

-

In Vivo Experimental Protocols

Dose Ranging & Toxicity

Before committing to long-term autoimmune models, perform a 5-day tolerability study.

-

Low Dose: 10 mg/kg/day

-

Mid Dose: 30 mg/kg/day (Standard Efficacy Dose)

-

High Dose: 50-60 mg/kg/day (Potential Toxicity Threshold)

-

Route: Intraperitoneal (i.p.)[3]

-

Volume: 10 mL/kg (e.g., 200 µL for a 20g mouse).

Specific Disease Models

Protocol A: Type 1 Diabetes (NOD Mice)

Objective: Prevent onset of hyperglycemia or reverse early-stage diabetes.

-

Strain: NOD/ShiLtJ (Female).

-

Start Time:

-

Prevention: Week 10 (pre-diabetic stage).

-

Reversal: Upon two consecutive blood glucose readings > 200 mg/dL.

-

-

Dose: 30 mg/kg, once daily (QD).

-

Duration: 7 weeks or until Week 30 of age.

-

Readouts: Blood glucose (bi-weekly), Insulitis score (H&E histology of pancreas).

Protocol B: Collagen-Induced Arthritis (CIA)

Objective: Reduce joint inflammation and cartilage erosion.

-

Strain: DBA/1J (Male).

-

Induction: Type II Collagen/CFA emulsion (Day 0).

-

Start Time:

-

Dose: 30-50 mg/kg, once daily (QD) or 25 mg/kg twice daily (BID).

-

Duration: 14-21 days post-onset.

-

Readouts: Clinical Arthritis Score (0-4 per paw), Paw thickness (caliper), Histology (Synovitis).

Protocol C: SLE (Lupus) - MRL/lpr Model

Objective: Reduce glomerulonephritis and autoantibody titers.

-

Strain: MRL/MpJ-Fas^lpr (Female).

-

Start Time: Week 12 (onset of proteinuria).

-

Dose: 30 mg/kg, once daily (QD).

-

Duration: 8-12 weeks.

-

Readouts: Proteinuria (dipstick), anti-dsDNA (ELISA), Kidney histology (glomerular cellularity).

Experimental Timeline Diagram

Figure 2: General Experimental Workflow. Note the iterative loop between daily injection and monitoring.

Troubleshooting & Expert Insights

| Issue | Probable Cause | Solution |

| Precipitation in Syringe | Temperature drop or saline shock. | Keep solution warm (37°C) before injection. Add saline slowly to the organic phase. |

| Weight Loss (>15%) | Toxicity or Peritonitis. | Reduce dose to 10 mg/kg. Check vehicle pH (should be ~7.0). Alternate injection sides (L/R). |

| Inconsistent Efficacy | Poor bioavailability (PK). | Switch to BID dosing (e.g., 15 mg/kg every 12h) to maintain plasma coverage. |

| Skin Ulceration | Leakage of vehicle (DMSO). | Ensure needle is fully inserted into the peritoneum; pinch skin to close track after withdrawal. |

Expert Tip: For long-term studies (>4 weeks), rotate injection sites strictly between the lower left and lower right quadrants of the abdomen to minimize fibrosis and irritation.

References

-

Camps, M., et al. (2005). Blockade of PI3Kγ suppresses joint inflammation and damage in mouse models of rheumatoid arthritis. Nature Medicine, 11(9), 936-943. Link

-

Azzi, J., et al. (2012). The novel therapeutic effect of phosphoinositide 3-kinase-γ inhibitor AS605240 in autoimmune diabetes. Diabetes, 61(6), 1509-1518. Link

-

Barber, D.F., et al. (2005). PI3Kγ inhibition blocks glomerulonephritis and extends lifespan in a mouse model of systemic lupus. Nature Medicine, 11(9), 933-935. Link

-

MedChemExpress. AS-605240 Product & Solubility Protocol. Link

-

Selleck Chemicals. AS-605240 In Vivo Formulation Calculator. Link

Sources

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. axiocell.com [axiocell.com]

- 4. Treatment of Lupus-prone MRL-lpr Mice with the Mitochondrial Antioxidant MitoQ - ACR Meeting Abstracts [acrabstracts.org]

- 5. Increased survival and reduced renal injury in MRL/lpr mice treated with a human Fcγ receptor II (CD32) peptide - PMC [pmc.ncbi.nlm.nih.gov]

dissolving AS-605240 in Tween-80 and saline for animal administration

This Application Note provides a scientifically rigorous guide for the formulation and administration of AS-605240 , a selective PI3K

Executive Summary

AS-605240 is a potent, selective inhibitor of the phosphoinositide 3-kinase gamma (PI3K

This guide details the "Co-Solvent Evaporation" and "Surfactant Wetting" techniques to generate a stable vehicle using Tween-80 and Saline. While the user request focuses on Tween-80/Saline, scientific integrity dictates the inclusion of DMSO as a primary stock solvent to ensure true dissolution prior to aqueous dilution. A DMSO-free suspension protocol is provided as an alternative for strictly organic-solvent-sensitive models.

Physicochemical Context & Reagents

| Parameter | Specification | Notes |

| Compound | AS-605240 | Store powder at -20°C, desiccated. |

| Molecular Weight | ~321.35 g/mol | Formula: C |

| Solubility | DMSO: | Requires surfactant/co-solvent for in vivo concentrations. |

| Primary Vehicle | Tween-80 (Polysorbate 80) | Non-ionic surfactant; stabilizes hydrophobic drugs in aqueous phase. |

| Diluent | 0.9% Sterile Saline | Isotonic buffer for injection. |

| Co-Solvent | DMSO (Dimethyl Sulfoxide) | Recommended:[1] Ensures initial molecular dispersion. |

Experimental Protocols

Protocol A: The "Golden Ratio" Solution (Recommended)

Best for: Intraperitoneal (IP) Injection, Intravenous (IV) Injection Target Formulation: 10% DMSO / 5% Tween-80 / 85% Saline.[2]

Rationale: Dissolving the drug in DMSO first breaks crystal lattice energy. Tween-80 encapsulates the molecules in micelles. Saline provides tonicity.

Step-by-Step Methodology:

-

Calculate Mass: For a 10 mg/kg dose in a 25g mouse (0.25 mg dose) at 10 mL/kg volume (0.25 mL injection), the required concentration is 1 mg/mL .

-

Primary Solubilization (The "Stock"):

-

Weigh 10 mg of AS-605240.

-

Add 1.0 mL of sterile DMSO .

-

Vortex vigorously until completely dissolved (clear yellow solution).

-

-

Surfactant Addition:

-

Add 0.5 mL of Tween-80 directly to the DMSO stock.

-

Critical Step: Vortex for 30 seconds. The solution will become viscous.

-

Why? This pre-mixes the surfactant with the drug before water is introduced, preventing immediate precipitation.

-

-

Aqueous Dilution:

-

Slowly add 8.5 mL of warm (37°C) 0.9% Sterile Saline dropwise while vortexing.

-

Observation: The solution may turn slightly cloudy (Tyndall effect) due to micelle formation but should not have visible particulates.

-

-

Sterilization: Pass through a 0.22

m PES (Polyethersulfone) syringe filter.

Protocol B: DMSO-Free Suspension (Alternative)

Best for: Oral Gavage (PO) where DMSO is contraindicated. Target Formulation: 10% Tween-80 / 90% Saline (Suspension).

Rationale: Without DMSO, AS-605240 will not form a true solution. This method creates a homogeneous suspension.

-

Wetting: Place 10 mg AS-605240 powder in a mortar or microcentrifuge tube.

-

Paste Formation: Add 1.0 mL of Tween-80 . Use a pestle or pipette tip to grind/mix the powder into the Tween until a smooth, lump-free paste is formed.

-

Dilution: Gradually add 9.0 mL of Saline in small aliquots (1 mL at a time), mixing thoroughly between additions.

-

Sonication: Sonicate in a water bath for 10–15 minutes to break up aggregates.

-

QC: Verify homogeneity. Note: Do not filter suspensions; it will remove the drug.

Visualization of Workflows

Figure 1: Formulation Logic & Decision Tree

This diagram illustrates the critical decision points between creating a Solution (Protocol A) vs. a Suspension (Protocol B).

Caption: Workflow distinguishing Solubilization (Protocol A) for injection vs. Suspension (Protocol B) for oral dosing.

Figure 2: Biological Mechanism (PI3K

Signaling)

Understanding the drug's target is essential for interpreting experimental results. AS-605240 blocks the conversion of PIP2 to PIP3, halting downstream inflammatory cascades.

Caption: AS-605240 inhibits PI3K

Animal Administration & Dosing

Dosing Guidelines

-

Standard Dose Range: 10 mg/kg – 50 mg/kg.

-

Administration Volume: 10 mL/kg (e.g., 0.2 mL for a 20g mouse).

-

Frequency: Typically Daily (QD) or Twice Daily (BID) depending on half-life in the specific model.

Procedure: Intraperitoneal (IP) Injection [3]

-

Restraint: Secure the mouse by the scruff, exposing the abdomen.

-

Site Selection: Lower right or left quadrant of the abdomen (avoiding the midline/bladder and liver).

-

Injection: Tilt the mouse head-down (Trendelenburg position) to move viscera away. Insert a 27G needle at a 30° angle.

-

Aspiration: Pull back slightly on the plunger. If yellow fluid (urine) or blood enters, withdraw and discard. If negative, inject smoothly.

Troubleshooting & Quality Control

| Observation | Cause | Solution |

| Precipitation upon Saline addition | Drug concentration too high or mixing too fast. | Use Protocol A (DMSO). Add saline dropwise while vortexing. Lower concentration to 0.5 mg/mL. |

| Solution is cloudy | Micelle formation (Normal) or Crystal growth (Bad). | Let sit for 10 mins. If sediment settles at bottom, it is unstable. If uniformly cloudy, it is likely a stable emulsion. |

| Animal writhing after injection | Vehicle toxicity or pH imbalance. | Ensure Tween-80 content is |

References

-

Camps, M. et al. (2005). Blockade of PI3Kgamma suppresses joint inflammation and damage in mouse models of rheumatoid arthritis. Nature Medicine, 11(9), 936-943.

-

MedChemExpress. (2024). AS-605240 Product Datasheet & Solubility Guide. MedChemExpress.

-

InvivoChem. (2024). Tween 80 Formulation Protocols for In Vivo Administration. InvivoChem Application Notes.

-

University of Iowa. (2020). Guidelines on Administration of Substances to Laboratory Animals. IACUC Guidelines.

-

Sigma-Aldrich. (2023). Tween 80 Physical Properties and Solubility Data.[4][5][6] Merck/Sigma Technical Bulletin.

Sources

- 1. greenfield.com [greenfield.com]

- 2. Tween 80 | surfactant | CAS# 9005-65-6 | emulsifier, excipient and non-ionic detergent | Polysorbate 80; Montanox 80; Alkest TW 80; Tween 80; PS 80| InvivoChem [invivochem.com]

- 3. Phosphoinositide 3-kinase inhibitor AS605240 ameliorates streptozotocin-induced Alzheimer’s disease like sporadic dementia in experimental rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

AS-605240 treatment protocol for reversing hyperglycemia in NOD mice